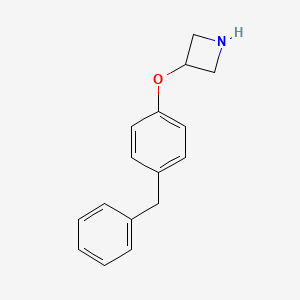

3-(4-Benzylphenoxy)azetidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-benzylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-2-4-13(5-3-1)10-14-6-8-15(9-7-14)18-16-11-17-12-16/h1-9,16-17H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGMADCIHLBMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Benzylphenoxy Azetidine

Established Synthetic Routes and Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is a significant challenge in organic synthesis due to the inherent ring strain of the four-membered system. rsc.org Nevertheless, a variety of synthetic strategies have been developed to overcome this hurdle, providing access to a wide array of functionalized azetidines. magtech.com.cn

Copper catalysis has emerged as a powerful tool in the synthesis of azetidines. One notable approach involves the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, which proceeds via a [3+1] radical cascade cyclization to afford azetidine derivatives. the-innovation.org Another copper-catalyzed method is a multicomponent reaction involving terminal alkynes, sulfonyl azides, and carbodiimides, which yields functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild, base-free conditions. organic-chemistry.org This reaction is believed to proceed through a [2+2] cycloaddition pathway. organic-chemistry.org

Furthermore, a general and efficient method for azetidine synthesis is the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides. nih.gov This process utilizes a heteroleptic copper complex under visible light irradiation to achieve a 4-exo-dig cyclization with high regioselectivity. nih.gov Copper(I) has also been employed in combination with 2-aminopyridine (B139424) to catalyze the skeletal rearrangement of O-propargylic oximes, leading to the formation of azetidine nitrones through a tandem organic-chemistry.orgorganic-chemistry.org-rearrangement and 4π-electrocyclization cascade. acs.org

| Catalyst System | Reactants | Reaction Type | Key Features |

| Photo-induced Copper | Aliphatic amines, Alkynes | [3+1] Radical Cascade Cyclization | Efficient construction of the azetidine ring. the-innovation.org |

| Copper(I) Iodide (CuI) | Terminal alkynes, Sulfonyl azides, Carbodiimides | Multicomponent Reaction/[2+2] Cycloaddition | Mild conditions, base-free, high yields. organic-chemistry.org |

| [Cu(bcp)DPEphos]PF6 | Ynamides | Photoinduced anti-Baldwin Radical Cyclization (4-exo-dig) | High regioselectivity, visible light irradiation. nih.gov |

| Copper(I) / 2-aminopyridine | O-propargylic oximes | Skeletal Rearrangement/4π-Electrocyclization | Formation of azetidine nitrones. acs.org |

Table 1: Overview of Copper-Catalyzed Azetidine Synthesis Methods

Intramolecular cyclization is a cornerstone of azetidine synthesis. A common strategy involves the intramolecular SN2 reaction where a nitrogen atom displaces a leaving group on a carbon atom within the same molecule. frontiersin.org This can be achieved, for example, by the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org Another approach is the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation. organic-chemistry.org

The intramolecular aminolysis of 3,4-epoxy amines presents an alternative route to constructing the azetidine ring, particularly for derivatives with an adjacent carbonyl group. frontiersin.org Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines. frontiersin.org Photochemical reactions, such as the aza-Paternò-Büchi reaction, which is a [2+2] photocycloaddition of imines and alkenes, have also been employed for azetidine synthesis. rsc.orgnih.govchemrxiv.org Visible-light-mediated intramolecular radical cyclizations offer a modern approach to saturated bicyclic azetidines. researchgate.net

The stereoselective synthesis of azetidines is crucial for their application in medicinal chemistry and as chiral ligands in asymmetric catalysis. researchgate.netbirmingham.ac.uk Enantioselective methods often rely on the use of chiral auxiliaries or catalysts. For instance, chiral C2-symmetric 2,4-disubstituted azetidine derivatives have been synthesized and used as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net

A significant advancement is the copper-catalyzed enantioselective difunctionalization of azetines, which provides access to chiral 2,3-disubstituted azetidines. acs.org This method installs both a boryl and an allyl group with the simultaneous creation of two new stereogenic centers. acs.org Another approach involves the catalytic asymmetric formal [2+2] cycloaddition between N-sulfonylimines and allenoates, catalyzed by cinchona alkaloid derivatives, to produce 2,4-disubstituted azetidines with excellent enantioselectivity. thieme-connect.com

Retrosynthetic Analysis of 3-(4-Benzylphenoxy)azetidine

A retrosynthetic analysis of this compound suggests several viable synthetic pathways. The primary disconnection would be at the C-O ether linkage and the C-N bonds of the azetidine ring.

Disconnection of the Ether Bond: This leads to 4-benzylphenol (B16752) and a 3-hydroxyazetidine or a 3-haloazetidine precursor. The forward synthesis would involve a Williamson ether synthesis, where the phenoxide of 4-benzylphenol reacts with an appropriately substituted azetidine.

Disconnection of the Azetidine Ring: This approach focuses on building the azetidine ring with the phenoxy group already in place or introduced at an early stage. One strategy involves the cyclization of a 1,3-difunctionalized propane (B168953) derivative. For instance, a key intermediate could be a 1-amino-2-(4-benzylphenoxy)-3-halopropane or a related species with a suitable leaving group. The intramolecular cyclization of this intermediate would then form the azetidine ring.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Retrosynthetic Step 1 (C-O bond disconnection):

Retrosynthetic Step 2 (from 3-Hydroxyazetidine):

This analysis suggests that a practical synthesis could involve the preparation of a protected 3-hydroxyazetidine, followed by activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) and subsequent nucleophilic substitution with 4-benzylphenol.

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methods. In the context of azetidine synthesis, this translates to the use of catalysis, asymmetric synthesis, and reactions that minimize waste.

The development of catalytic and asymmetric methods for azetidine synthesis is a key area of research. As mentioned earlier, copper-catalyzed reactions are at the forefront of these efforts. the-innovation.orgorganic-chemistry.orgnih.govacs.org The use of visible light in some of these copper-catalyzed processes represents a greener alternative to traditional heating methods. the-innovation.orgnih.gov

Asymmetric catalysis, in particular, offers a direct route to enantiomerically enriched azetidines, which are highly valuable in drug discovery. birmingham.ac.ukresearchgate.net The use of chiral ligands, such as those derived from cinchona alkaloids or bisphosphines, in combination with metal catalysts allows for high levels of stereocontrol. acs.orgthieme-connect.com The development of organocatalytic methods for azetidine synthesis also represents a significant step towards more sustainable chemical processes.

Flow Chemistry and Continuous Processing Applications in Azetidine Synthesis

The adaptation of synthetic routes to flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automated, continuous production. The synthesis of azetidine derivatives, including those similar in structure to this compound, is amenable to this technology.

For a Mitsunobu reaction, a flow process can be designed where streams of the reactants—N-Boc-3-hydroxyazetidine, 4-benzylphenol, triphenylphosphine (B44618), and an azodicarboxylate—dissolved in a suitable solvent are continuously mixed in a microreactor or a packed-bed reactor. ias.ac.in The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher yields and selectivities compared to batch processes. ias.ac.in For instance, the exothermic nature of the Mitsunobu reaction can be managed more effectively, preventing the formation of byproducts. rsc.org

A hypothetical flow setup for the synthesis of N-Boc-3-(4-benzylphenoxy)azetidine could involve the following stages:

Reagent Introduction: Separate streams of the reactants are pumped into the system.

Mixing and Reaction: The streams converge in a T-mixer and enter a heated coil or a packed-bed reactor where the Mitsunobu reaction occurs.

In-line Purification: The product stream could potentially be passed through a scavenger resin to remove triphenylphosphine oxide and the reduced azodicarboxylate, simplifying the workup.

Deprotection: The purified stream containing the protected product could then be mixed with an acid stream in a subsequent reactor to effect the deprotection of the Boc group.

Collection: The final product stream is collected.

The table below illustrates potential parameters for the optimization of a flow synthesis of N-Boc-3-(4-benzylphenoxy)azetidine via a Mitsunobu reaction.

Table 1: Hypothetical Parameters for Flow Synthesis of N-Boc-3-(4-benzylphenoxy)azetidine

| Parameter | Range | Rationale |

|---|---|---|

| Temperature (°C) | 25 - 100 | To optimize reaction rate while minimizing decomposition. |

| Residence Time (min) | 1 - 30 | To ensure complete reaction without byproduct formation. |

| Molar Ratio (Alcohol:Phenol:PPh₃:DEAD) | 1:1.1:1.2:1.2 | To drive the reaction to completion and optimize reagent usage. |

| Solvent | THF, Dioxane, CPME | To ensure solubility of all reactants and facilitate the reaction. |

Solvent-Free and Environmentally Benign Synthetic Protocols for the Compound

The principles of green chemistry encourage the development of synthetic methods that minimize or eliminate the use and generation of hazardous substances. For the synthesis of this compound, several strategies can be employed to create a more environmentally benign process.

Solvent Selection: The choice of solvent is a critical factor in the environmental impact of a synthesis. Traditional solvents for the Mitsunobu reaction, such as tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM), have environmental and health concerns. researchgate.net Research has focused on identifying greener alternatives. For instance, cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered more environmentally friendly solvents for such transformations. rsc.org The use of non-polar solvents has been shown to potentially increase the rate of the Mitsunobu reaction. uq.edu.au

Catalytic Mitsunobu Reaction: A significant drawback of the conventional Mitsunobu reaction is the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as byproducts, which can be difficult to remove. rsc.org The development of catalytic versions of the Mitsunobu reaction, where the phosphine (B1218219) and/or the azodicarboxylate are used in catalytic amounts and regenerated in situ, represents a major advancement in making the process greener. rsc.org

Solvent-Free and Water-Based Methods: While a completely solvent-free Mitsunobu reaction for this specific substrate combination is challenging due to the solid nature of the reactants, research into solvent-free or water-based etherification reactions is ongoing. For example, metal-free arylations of alcohols have been developed using diaryliodonium salts in water, which could be a potential, albeit different, route to aryl ethers. organic-chemistry.org The table below summarizes potential environmentally benign approaches for the synthesis of this compound.

Table 2: Environmentally Benign Synthetic Approaches

| Approach | Description | Potential Advantages |

|---|---|---|

| Use of Greener Solvents | Replacing traditional solvents like THF and DCM with alternatives such as CPME or 2-MeTHF. rsc.org | Reduced environmental impact and improved safety profile. |

| Catalytic Mitsunobu Reaction | Employing catalytic amounts of phosphine and an in-situ regeneration system for the azodicarboxylate. rsc.org | Reduced waste generation and simplified purification. |

| Water-Based Arylation | Exploring alternative metal-free arylation methods that utilize water as the solvent. organic-chemistry.org | Elimination of organic solvents, leading to a significantly greener process. |

| Solvent-Free Conditions | Investigating the feasibility of solid-state or melt-phase reactions, potentially with microwave assistance. | Elimination of solvent waste and potential for faster reaction times. |

Advanced Mechanistic Organic Chemistry of 3 4 Benzylphenoxy Azetidine

Reactivity Profiling of the Azetidine (B1206935) Ring System

The chemical persona of 3-(4-Benzylphenoxy)azetidine is largely dictated by the unique structural features of the azetidine ring, a four-membered nitrogen-containing heterocycle. The inherent ring strain of azetidines, estimated to be around 25.4 kcal/mol, is a significant driving force for its reactivity, rendering it more reactive than its five-membered analogue, pyrrolidine, yet more stable than the highly strained three-membered aziridine (B145994) ring. rsc.orgrsc.org

Nucleophilic Substitution Reactions at the Azetidine Nitrogen Atom

The nitrogen atom in the azetidine ring of this compound possesses a lone pair of electrons, making it a nucleophilic center. This allows it to readily undergo nucleophilic substitution reactions with a variety of electrophilic reagents. Common transformations include N-alkylation, N-acylation, and N-sulfonylation, which are pivotal for the synthesis of diverse derivatives.

For instance, the reaction with an alkyl halide, such as methyl iodide, would proceed through a typical SN2 mechanism, leading to the formation of a quaternary azetidinium salt. The rate of such a reaction is influenced by factors like the steric accessibility of the nitrogen atom and the polarity of the solvent. Similarly, acylation with an acid chloride like acetyl chloride, or sulfonylation with a sulfonyl chloride such as p-toluenesulfonyl chloride, would yield the corresponding N-acyl and N-sulfonyl azetidines, respectively. These reactions fundamentally alter the electronic properties of the nitrogen atom, which in turn can influence the subsequent reactivity of the azetidine ring.

| Electrophile Type | Exemplary Reagent | Resulting Product Class |

|---|---|---|

| Alkyl Halide | Methyl Iodide | Quaternary Azetidinium Salt |

| Acid Chloride | Acetyl Chloride | N-Acylazetidine |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | N-Sulfonylazetidine |

Ring-Opening Reactions of the Azetidine Moiety and Their Mechanistic Pathways

A key aspect of azetidine chemistry is its propensity to undergo ring-opening reactions, driven by the release of inherent ring strain. rsc.orgbeilstein-journals.org These transformations can be initiated by various nucleophiles and are often catalyzed by acids. The regioselectivity of the ring-opening is a critical mechanistic consideration and is heavily dependent on the substitution pattern of the azetidine ring. magtech.com.cnresearchgate.net

In the context of this compound, nucleophilic attack can theoretically occur at either of the two carbon atoms adjacent to the nitrogen. Under acidic conditions, the reaction is facilitated by the initial protonation of the azetidine nitrogen, which forms a more electrophilic azetidinium ion, thereby activating the ring towards nucleophilic attack. The subsequent nucleophilic addition leads to the cleavage of a carbon-nitrogen bond, alleviating the ring strain. The mechanistic pathway can exhibit characteristics of either an SN1 or SN2 reaction, depending on the specific nucleophile, solvent, and the stability of potential carbocation intermediates. For example, in the presence of a strong acid like HBr, the bromide ion could attack one of the ring carbons, leading to the formation of a haloamine.

Electrophilic Aromatic Substitution on the Benzylphenoxy Unit

The this compound molecule incorporates two aromatic rings within its benzylphenoxy substituent, both of which are potential sites for electrophilic aromatic substitution (EAS). The phenoxy ring is particularly activated due to the electron-donating nature of the ether oxygen atom, which directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.compressbooks.pub The benzyl (B1604629) ring, being further removed from the activating oxygen, is less susceptible to electrophilic attack.

Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be envisaged on the benzylphenoxy moiety. pressbooks.pubyoutube.comyoutube.com The mechanism proceeds via the attack of the π-electron system of the aromatic ring on a potent electrophile, resulting in the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. For instance, nitration using a mixture of nitric and sulfuric acids would be expected to predominantly yield nitro-substituted products on the more activated phenoxy ring. pressbooks.pub

Investigation of Reaction Kinetics and Thermodynamic Parameters

A quantitative understanding of the chemical transformations of this compound necessitates the study of their kinetic and thermodynamic parameters. The ring-opening reactions of azetidines are generally thermodynamically favorable, primarily due to the significant release of ring strain. beilstein-journals.org However, the activation energy for these reactions can be substantial, often requiring catalytic intervention to proceed at practical rates. magtech.com.cnnih.gov

| Reaction Type | Estimated ΔH (kcal/mol) | Estimated ΔS (cal/mol·K) | Estimated Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| Uncatalyzed Nucleophilic Ring-Opening | < 0 | > 0 | High |

| Acid-Catalyzed Nucleophilic Ring-Opening | < 0 | > 0 | Moderate |

Kinetic studies, involving the monitoring of reactant consumption or product formation over time through spectroscopic methods like NMR or UV-Vis, would enable the determination of the reaction's rate law, rate constants, and activation parameters (Ea, ΔH‡, and ΔS‡). This data is crucial for constructing a detailed reaction profile and understanding the factors that govern the reaction speed.

Reaction Mechanism Elucidation through Spectroscopic and Computational Techniques

The elucidation of the intricate reaction mechanisms of this compound relies on a synergistic approach combining modern spectroscopic techniques and computational modeling.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are indispensable for the structural characterization of reactants, products, and any isolable intermediates. jmchemsci.com Real-time NMR monitoring of a reaction can provide valuable kinetic data and potentially detect transient species.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying specific functional groups and tracking their transformation throughout a chemical reaction. jmchemsci.com For example, the formation of a carbonyl group in an acylation reaction would be readily observable.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of reaction products. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer further structural insights.

Computational Techniques:

Density Functional Theory (DFT) Calculations: DFT and other quantum chemical methods are powerful tools for mapping the potential energy surface of a reaction. These calculations can provide detailed information about the geometries of transition states, the relative energies of intermediates, and the activation barriers for competing reaction pathways. nih.gov This is particularly valuable for predicting the regioselectivity in ring-opening and electrophilic substitution reactions.

Molecular Dynamics (MD) Simulations: MD simulations can offer insights into the dynamic behavior of this compound, including its conformational preferences and interactions with solvent molecules, which can significantly impact reactivity.

By integrating the empirical evidence gathered from spectroscopic analysis with the theoretical predictions from computational studies, a comprehensive and nuanced understanding of the advanced mechanistic organic chemistry of this compound can be achieved.

Structural Elucidation and Conformational Analysis of 3 4 Benzylphenoxy Azetidine

Advanced Spectroscopic Characterization Techniques

A combination of sophisticated spectroscopic methods is indispensable for the unambiguous structural confirmation and detailed analysis of 3-(4-Benzylphenoxy)azetidine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is a cornerstone for determining the connectivity and stereochemistry of organic molecules. For this compound, a full suite of NMR experiments would be necessary.

¹H NMR spectroscopy would provide initial information on the number and types of protons and their immediate chemical environments. The characteristic signals for the azetidine (B1206935) ring protons, the benzylic protons, and the aromatic protons of the benzyl (B1604629) and phenoxy groups would be expected in distinct regions of the spectrum.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule, including the carbons of the azetidine ring, the benzylic carbon, and the aromatic carbons.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to establish the connectivity between protons and carbons. For instance, COSY would reveal the coupling between adjacent protons within the azetidine ring, while HSQC would link each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for identifying long-range couplings, for example, between the azetidine protons and the carbons of the phenoxy group, confirming the ether linkage.

Solid-State NMR (ssNMR) could provide valuable information about the conformation and packing of this compound in the solid state, especially if suitable single crystals for X-ray diffraction are not obtainable.

A hypothetical summary of expected NMR data is presented in the table below.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for azetidine ring protons, benzylic (CH₂) protons, and aromatic protons. |

| ¹³C NMR | Resonances for azetidine ring carbons, benzylic carbon, and aromatic carbons. |

| COSY | Correlations between adjacent protons within the azetidine ring. |

| HSQC | Correlations between each proton and its directly bonded carbon atom. |

| HMBC | Long-range correlations confirming the connectivity between the azetidine, phenoxy, and benzyl moieties. |

Advanced Mass Spectrometry (MS/MS, High-Resolution MS) for Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula, C₁₆H₁₇NO₂.

Tandem Mass Spectrometry (MS/MS) would involve the fragmentation of the parent ion to provide structural information. The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the benzyl group or the fragmentation of the azetidine ring, further confirming the proposed structure.

| Technique | Expected Data for this compound |

| HRMS | Exact mass corresponding to the elemental formula C₁₆H₁₇NO₂. |

| MS/MS | Fragmentation pattern showing characteristic losses of benzyl and phenoxy moieties. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

FTIR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine in the azetidine ring, C-H stretching vibrations of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C=C stretching vibrations of the aromatic rings.

Raman spectroscopy , being complementary to FTIR, would also provide information about the vibrational modes of the molecule, particularly for the non-polar bonds and the aromatic rings.

| Technique | Expected Vibrational Bands for this compound |

| FTIR | N-H stretch, aromatic and aliphatic C-H stretch, C-O ether stretch, aromatic C=C stretch. |

| Raman | Bands corresponding to the aromatic ring vibrations and the skeletal framework. |

Conformational Analysis and Stereochemical Investigations

Understanding the conformational preferences of this compound is crucial for predicting its biological activity.

Computational Conformational Search Methodologies

In the absence of experimental X-ray data, computational methods are invaluable for exploring the conformational landscape of a molecule.

Molecular Mechanics (MM) and Quantum Mechanics (QM) calculations, such as Density Functional Theory (DFT), would be used to perform a systematic conformational search. These methods can predict the relative energies of different conformers, identifying the most stable, low-energy structures. Key parameters to investigate would include the puckering of the azetidine ring and the rotational barriers around the C-O and O-C bonds of the ether linkage and the C-C bond of the benzyl group. The results of these computational studies would provide insights into the flexibility of the molecule and the most likely shapes it adopts in solution.

Dynamic NMR Studies for Conformational Exchange Processes (If Observed)

A thorough review of the current scientific literature reveals that specific dynamic nuclear magnetic resonance (DNMR) studies focusing on the conformational exchange processes of this compound have not been reported. The azetidine ring system, however, is known to undergo conformational exchange, primarily through a ring-puckering inversion. Furthermore, the linkages within the this compound molecule present possibilities for additional conformational isomerism due to restricted rotation around single bonds.

In principle, the conformational dynamics of this compound could be investigated using variable-temperature (VT) NMR spectroscopy. Such studies are crucial for understanding the molecule's three-dimensional structure and flexibility in solution, which can influence its physical properties and interactions.

The primary conformational process expected for the azetidine moiety is the ring inversion between two puckered conformations. In a puckered azetidine ring, the substituents can be in either axial or equatorial positions. The inversion of the ring would lead to the interchange of these positions. At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the azetidine ring protons. As the temperature is lowered, the rate of this inversion process would decrease. If the rate becomes slow enough, separate signals for the axial and equatorial protons of the distinct conformers might be observed.

The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). From the coalescence temperature and the chemical shift difference between the exchanging sites (Δν), the free energy of activation (ΔG‡) for the ring inversion process can be calculated. This value provides a quantitative measure of the energy barrier for the conformational change.

Another potential area for dynamic processes involves the rotation around the C3-O bond and the O-C(phenyl) bond. Significant steric hindrance could potentially lead to observable rotamers at low temperatures.

While no experimental data exists for this compound itself, related studies on other substituted azetidines have shown that the energy barrier for ring inversion can be influenced by the nature and size of the substituents on both the nitrogen and carbon atoms of the ring. For instance, studies on N-benzyl azacycloalkanes have noted signal broadening attributed to ring interconversion. researchgate.net Similarly, research on other heterocyclic systems demonstrates the power of dynamic NMR in elucidating conformational equilibria and determining the associated thermodynamic parameters. nih.govresearchgate.net

Should dynamic NMR studies be performed on this compound, one would anticipate collecting data similar to that presented in the hypothetical table below.

Table 1: Representative Data from a Hypothetical Variable-Temperature 1H NMR Study of Azetidine Ring Protons in this compound

| Temperature (K) | Observed Signal(s) for H2/H4 Protons | Linewidth (Hz) | Exchange Rate (k, s⁻¹) | ΔG‡ (kcal/mol) |

| 298 | Broad singlet | 15.0 | Fast Exchange | - |

| 250 | Very broad singlet (pre-coalescence) | 50.0 | - | - |

| 235 (Tc) | Coalescence | - | Calculated at Tc | Calculated |

| 200 | Two distinct broad signals | 20.0 (each) | Slow Exchange | - |

| 180 | Two sharp doublets | 2.5 (each) | Very Slow Exchange | - |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Theoretical and Computational Chemistry Studies on 3 4 Benzylphenoxy Azetidine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy.

Density Functional Theory (DFT) Studies of Ground State PropertiesDensity Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study of 3-(4-Benzylphenoxy)azetidine would involve optimizing the molecule's three-dimensional geometry to find its most stable (lowest energy) conformation. From this, key properties could be calculated.

Commonly calculated ground state properties include:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Vibrational Frequencies: Used to confirm the optimized structure is a true energy minimum and to predict its infrared (IR) spectrum.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy.

Electronic Properties: Dipole moment and molecular electrostatic potential (MEP), which indicates regions of positive and negative charge and can predict sites for electrophilic or nucleophilic attack.

Hypothetical Data Table for DFT Calculations: This table is illustrative and not based on actual published data.

| Parameter | Calculated Value |

|---|---|

| Method/Basis Set | B3LYP/6-311++G(d,p) |

| Total Energy (Hartree) | -958.45 |

| Dipole Moment (Debye) | 2.15 |

| C-N Bond Length (Å) | 1.47 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity PredictionFrontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity.wikipedia.orglibretexts.orgIt focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).wikipedia.orgyoutube.comThe energy and spatial distribution of these orbitals are crucial.

The HOMO acts as an electron donor, so regions of the molecule with a high HOMO density are susceptible to attack by electrophiles. youtube.com

The LUMO acts as an electron acceptor, and regions with high LUMO density are targets for nucleophiles. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more reactive.

Hypothetical Data Table for FMO Analysis: This table is illustrative and not based on actual published data.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.2 | Phenoxy ring |

| LUMO | -0.8 | Benzyl (B1604629) ring |

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry can be used to model the entire pathway of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, and any intermediates. Crucially, it involves locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. DFT calculations are often employed to map these potential energy surfaces. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to explore how a molecule moves and changes shape over time. researchgate.netnih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal its conformational landscape. By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most populated conformations and the energy barriers for converting between them. This is particularly important in medicinal chemistry, as a molecule's biological activity often depends on its ability to adopt a specific shape to bind to a target protein.

Cheminformatics Approaches to Azetidine (B1206935) Scaffold Exploration based on Calculated Descriptors

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. If this compound were part of a larger library of related azetidine derivatives, cheminformatics could be used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

In this approach, various molecular descriptors (properties derived from the molecule's structure) are calculated using quantum chemical methods. These descriptors can include electronic properties (like HOMO/LUMO energies), steric properties, and solubility indicators. These calculated descriptors for a series of azetidine compounds would then be correlated with their experimentally measured biological activity. The resulting statistical model could then be used to predict the activity of new, unsynthesized azetidine derivatives, guiding future research and prioritizing which compounds to synthesize. mit.edu

Synthetic Applications and Derivatization Strategies Utilizing 3 4 Benzylphenoxy Azetidine

3-(4-Benzylphenoxy)azetidine as a Key Synthetic Intermediate

The strategic positioning of reactive sites within this compound makes it a valuable building block for the synthesis of a diverse array of more complex molecules. Both the azetidine (B1206935) ring and the benzylphenoxy moiety offer opportunities for chemical modification, allowing for systematic exploration of the surrounding chemical space.

Scaffold Diversification via Azetidine Ring Modification

The inherent ring strain of the azetidine core in this compound makes it susceptible to various ring-opening reactions, providing a pathway to a range of acyclic and larger heterocyclic structures. Nucleophilic attack at the carbon atoms adjacent to the nitrogen can lead to the formation of functionalized γ-amino alcohols or diamines, depending on the nature of the nucleophile and the reaction conditions. The regioselectivity of such openings is often influenced by the substituents on the azetidine ring and the presence of activating groups.

Furthermore, the nitrogen atom of the azetidine ring can undergo a variety of transformations. N-alkylation, N-acylation, and N-arylation reactions can be employed to introduce a wide range of substituents, thereby modulating the compound's steric and electronic properties. These modifications are crucial for fine-tuning the biological activity or material properties of the resulting derivatives.

Functionalization of the Benzylphenoxy Moiety for Novel Derivatives

The benzylphenoxy portion of the molecule offers two aromatic rings that are amenable to electrophilic aromatic substitution reactions. Halogenation, nitration, and Friedel-Crafts reactions can be used to introduce functional groups onto either the benzyl (B1604629) or the phenoxy ring, providing handles for further synthetic transformations. The specific substitution pattern will be directed by the existing substituents and can be controlled through careful choice of reagents and reaction conditions.

For instance, the introduction of a halogen atom can pave the way for subsequent cross-coupling reactions, as detailed in the following section. Similarly, a nitro group can be reduced to an amine, which can then be further functionalized.

Coupling Reactions and Complex Molecule Synthesis Utilizing the Compound

The functionalized derivatives of this compound are valuable partners in various transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings are powerful tools for the formation of new carbon-carbon bonds. For example, a halogenated derivative of the benzylphenoxy moiety can be coupled with a wide range of boronic acids, organostannanes, or terminal alkynes to construct intricate molecular frameworks.

These coupling strategies allow for the convergent synthesis of complex molecules where the this compound unit serves as a central scaffold. This approach is particularly relevant in drug discovery, where the rapid assembly of a library of analogues is often required for structure-activity relationship (SAR) studies.

Development of Novel Reagents or Catalysts Incorporating the Azetidine Unit

The unique structural features of the azetidine ring can be harnessed in the design of novel reagents and catalysts. The nitrogen atom can act as a ligand for transition metals, and the chirality that can be introduced at the C3 position of the azetidine ring makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis.

While specific examples utilizing this compound in this context are not yet prevalent in the literature, the broader field of azetidine-based ligands suggests significant potential. The benzylphenoxy group could play a role in modulating the steric and electronic environment of a metal center, thereby influencing the selectivity and activity of a catalyst.

Strategies for Constructing Higher-Order Azetidine-Containing Molecular Architectures

The principles of scaffold diversification and coupling reactions can be extended to the construction of more complex, higher-order molecular architectures. For instance, bifunctional derivatives of this compound could be synthesized to act as monomers in polymerization reactions, leading to novel polymers with the azetidine moiety incorporated into the backbone or as a pendant group.

Furthermore, the strategic placement of reactive functional groups on both the azetidine ring and the benzylphenoxy moiety could enable intramolecular cyclization reactions, leading to the formation of macrocycles or other constrained polycyclic systems. Such structures are of significant interest in areas such as host-guest chemistry and the development of conformationally restricted peptides. The synthesis of such complex structures often relies on a deep understanding of the reactivity of the azetidine core and the careful orchestration of a multi-step synthetic sequence.

Future Directions and Emerging Research Avenues for 3 4 Benzylphenoxy Azetidine

Exploration of Unconventional Reaction Pathways and Reactivity

Future research will likely focus on moving beyond traditional synthetic routes to explore novel ways of constructing and functionalizing the 3-(4-Benzylphenoxy)azetidine scaffold. The inherent ring strain of the azetidine (B1206935) core can be strategically exploited in strain-release functionalization reactions, a concept that has been successfully applied to other azetidine derivatives. rsc.orgchemrxiv.orgbris.ac.uknih.govorganic-chemistry.org This could involve reactions that lead to the formation of larger, more complex heterocyclic systems.

Unconventional activation methods, such as photoredox catalysis and electro-organic synthesis , are emerging as powerful tools in heterocyclic chemistry and could offer new avenues for the derivatization of this compound. digitellinc.comjmchemsci.comnih.govnih.gov These methods can facilitate reactions that are difficult to achieve through traditional thermal methods, potentially leading to novel derivatives with unique properties. For instance, visible light photoredox-catalyzed reactions have been used for the decarboxylative alkylation of 3-aryl-azetidines, suggesting that similar strategies could be employed to introduce alkyl substituents at the 3-position of the azetidine ring in this compound. digitellinc.comresearchgate.net Furthermore, electrocatalytic intramolecular hydroamination of allylic sulfonamides has been shown to produce azetidines, indicating the potential for electrochemical methods in synthesizing or modifying the azetidine core. organic-chemistry.org

The C-O ether linkage in this compound presents another target for unconventional reactivity. While generally stable, exploring catalytic methods for the selective cleavage or functionalization of this bond could provide a route to a new class of 3-substituted azetidines.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The demand for large and diverse compound libraries for drug discovery and materials science is driving the integration of automated synthesis and high-throughput experimentation (HTE). nih.govnih.govresearchgate.netthermofisher.com Future efforts in this area will likely involve the adaptation of synthetic routes for this compound and its analogues for use in automated platforms.

Flow chemistry is a particularly promising technology for the synthesis of azetidine derivatives. uniba.ituniba.itfigshare.com Continuous flow processes offer advantages in terms of safety, scalability, and the ability to explore reaction conditions that are not easily accessible in batch synthesis. The development of a continuous flow synthesis for this compound would enable the rapid and efficient production of this compound and a library of its derivatives for screening purposes.

The combination of automated synthesis with HTE will allow for the rapid exploration of the chemical space around the this compound scaffold. This will enable the efficient identification of derivatives with optimized properties for specific applications, such as improved biological activity or enhanced material performance.

| Technology | Potential Application for this compound | Anticipated Benefits |

| Automated Synthesis | Rapid generation of a library of derivatives with variations in the benzyl (B1604629) and phenoxy rings. | Increased efficiency and throughput in compound synthesis. |

| Flow Chemistry | Safer and more scalable synthesis of the core azetidine structure and its subsequent functionalization. | Improved reaction control, enhanced safety, and easier scale-up. |

| High-Throughput Experimentation (HTE) | Screening of large libraries of this compound analogues for biological activity or material properties. | Accelerated discovery of lead compounds and materials. |

Theoretical Predictions for Novel Derivatizations and Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT) , is becoming an indispensable tool for predicting the reactivity and properties of molecules. In the context of this compound, DFT calculations can be employed to:

Predict Reactivity: By calculating parameters such as bond dissociation energies and frontier molecular orbital energies, researchers can predict the most likely sites for reaction and the feasibility of different reaction pathways. nih.govuwa.edu.aunih.govugm.ac.idresearchgate.net This can guide the design of new synthetic strategies and the exploration of unconventional reactivity.

Design Novel Derivatives: Computational models can be used to design new derivatives of this compound with desired electronic, steric, and conformational properties. drugdiscoveryonline.com This in silico design process can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

Understand Reaction Mechanisms: DFT can provide detailed insights into the mechanisms of reactions involving this compound, helping to optimize reaction conditions and develop more efficient synthetic methods. nih.gov

The rise of machine learning (ML) and artificial intelligence (AI) in chemistry offers further opportunities for accelerating research on this compound. nih.govacs.orgnih.govastrazeneca.comyoutube.com ML models can be trained on existing chemical data to predict the properties and activities of new molecules, including potential drug candidates. nih.govnih.govastrazeneca.comyoutube.com For this compound, ML could be used to:

Predict biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual derivatives.

Identify promising synthetic routes and reaction conditions.

Guide the design of high-throughput screening libraries.

| Computational Method | Application to this compound | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of bond dissociation energies, frontier molecular orbitals, and reaction transition states. | Prediction of reactivity, guidance for synthetic planning, and mechanistic insights. |

| Machine Learning (ML) / Artificial Intelligence (AI) | Prediction of biological activity, ADMET properties, and optimal synthetic pathways for novel derivatives. | Accelerated discovery of functional molecules and efficient synthesis design. |

Broader Implications for Azetidine Chemistry and Heterocyclic Synthesis Methodologies

Research into this compound and its analogues will contribute to the broader fields of azetidine chemistry and heterocyclic synthesis. The development of novel synthetic methods for this compound could be applicable to the synthesis of other functionalized azetidines, a class of compounds that is of growing importance in medicinal chemistry. nih.govmdpi.commagtech.com.cn

The azetidine ring is increasingly being recognized as a valuable scaffold in drug discovery, acting as a "bioisostere" for other functional groups and providing a means to introduce three-dimensional complexity into drug candidates. acs.orgnih.govresearchgate.netacs.org Studies on the structure-activity relationships of this compound derivatives could provide valuable insights into the design of new therapeutic agents targeting a range of diseases.

Q & A

Q. What are the common synthesis methods for 3-(4-Benzylphenoxy)azetidine and its derivatives?

The synthesis typically involves nucleophilic substitution reactions between azetidine precursors and substituted phenols. For example:

Azetidine ring functionalization : Reacting 3-aminoazetidine with 4-benzylphenol under basic conditions to form the phenoxy-azetidine intermediate.

Salt formation : Treating the intermediate with hydrochloric acid to yield the hydrochloride salt for stability .

Variants may use Mitsunobu conditions or transition-metal catalysis for regioselective coupling, depending on the substituents .

Q. What structural features influence the reactivity of this compound?

Key structural factors include:

- Azetidine ring strain : The four-membered ring’s inherent strain enhances reactivity in ring-opening or substitution reactions.

- Substituent position : The 4-benzylphenoxy group’s para-substitution pattern affects steric accessibility and electronic properties. For instance, electron-withdrawing groups (e.g., halogens) on the benzyl moiety increase electrophilicity, while electron-donating groups (e.g., methoxy) stabilize intermediates .

- Hydrophobic interactions : The benzyl group enhances binding to hydrophobic enzyme pockets, influencing biological activity .

Q. How do researchers characterize newly synthesized azetidine derivatives?

Standard analytical methods include:

- NMR spectroscopy : To confirm regiochemistry and purity (e.g., H/C NMR for azetidine ring protons and substituents).

- HPLC/MS : For quantification and molecular weight verification.

- X-ray crystallography : To resolve stereochemical ambiguities in crystalline derivatives .

- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for salts .

Advanced Questions

Q. How can researchers address contradictions in reported biological activities of azetidine derivatives?

Discrepancies often arise from variations in assay conditions or substituent positioning. Strategies include:

- Standardized bioassays : Re-evaluate compounds under uniform protocols (e.g., MIC for antimicrobial activity, IC for cytotoxicity).

- Substituent-position analysis : Compare analogs with ortho/meta/para substituents to isolate steric vs. electronic effects. For example, 3-(4-fluorophenoxy)azetidine may show higher anticancer activity than its 3-fluoro isomer due to improved target binding .

- Mechanistic studies : Use enzyme inhibition assays or cellular uptake measurements to correlate structure with function .

Q. What strategies optimize the synthesis yield of this compound under varying conditions?

Yield optimization focuses on:

- Catalyst selection : Palladium catalysts improve coupling efficiency in Suzuki-Miyaura reactions for benzyl-substituted analogs .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in azetidine ring functionalization .

- Continuous flow reactors : Improve scalability and reduce side reactions in multi-step syntheses .

- Temperature control : Lower temperatures (0–5°C) minimize ring-opening side reactions during HCl salt formation .

Q. How does computational modeling aid in understanding interactions of azetidine derivatives with biological targets?

- Molecular docking : Predicts binding modes to targets (e.g., kinase active sites) by simulating ligand-receptor interactions. For example, the benzyl group’s hydrophobic interactions with CYP450 enzymes can be modeled to explain metabolic stability .

- Molecular dynamics (MD) simulations : Assess conformational flexibility of the azetidine ring in aqueous vs. lipid environments, informing drug design .

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to prioritize synthetic targets .

Q. What experimental approaches establish structure-activity relationships (SAR) for azetidine-based compounds?

SAR studies employ:

- Systematic substitution : Synthesize analogs with halogen, alkyl, or aryl groups at varying positions on the phenoxy ring. For example, replacing 4-benzyl with 4-chlorobenzyl alters antimicrobial potency .

- Biological profiling : Test derivatives across multiple assays (e.g., enzyme inhibition, cell viability) to identify pharmacophore requirements.

- Crystallographic data : Resolve ligand-target co-crystal structures to identify critical hydrogen bonds or π-π interactions .

Q. How do steric and electronic effects of substituents impact the chemical reactivity of this compound?

- Steric effects : Bulky substituents (e.g., 2,3-difluorobenzyl) hinder nucleophilic attack on the azetidine ring, reducing reactivity in substitution reactions. Conversely, para-substituted derivatives allow easier access .

- Electronic effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase the electrophilicity of the azetidine ring, accelerating reactions with nucleophiles. Electron-donating groups (e.g., methoxy) stabilize intermediates in ring-opening reactions .

- Halogen bonding : Iodo or bromo substituents enhance binding to proteins via halogen bonds, as seen in 3-(4-iodophenyl)azetidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.